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Compound of Interest

Compound Name: TAS-114

Cat. No.: B611158

An objective analysis of TAS-114's performance in combination with fluoropyrimidine-based
chemotherapies, supported by experimental data, for researchers, scientists, and drug
development professionals.

TAS-114, a first-in-class oral dual inhibitor of deoxyuridine triphosphatase (dUTPase) and
dihydropyrimidine dehydrogenase (DPD), is designed to improve the therapeutic efficacy of
fluoropyrimidine-based chemotherapy.[1][2] By inhibiting DPD, the primary enzyme for 5-
fluorouracil (5-FU) catabolism, TAS-114 increases the bioavailability of 5-FU.[2][3]
Simultaneously, its inhibition of dUTPase enhances the antitumor activity of 5-FU by promoting
the incorporation of its active metabolites into DNA, leading to DNA damage and tumor cell
death.[4] This dual-inhibition strategy aims to widen the therapeutic window of fluoropyrimidines
by increasing their anti-cancer effects while potentially allowing for lower, less toxic doses.

This guide provides a comparative overview of the therapeutic index of TAS-114 when used in
combination with S-1 (an oral fluoropyrimidine) and capecitabine, drawing upon data from
preclinical and clinical studies.

Performance Data: TAS-114 in Combination Therapy

The following tables summarize the efficacy and safety data from key clinical trials evaluating
TAS-114 in combination with S-1 and capecitabine.
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Table 1: Efficacy of TAS-114 in Combination with S-1 in
Advanced Non-Small-Cell Lung Cancer (NSCLC)

A randomized, phase 2 study compared the efficacy of TAS-114 combined with S-1 versus S-1
alone in patients with advanced NSCLC who had previously received at least two treatment

regimens.
. S-1 .
Efficacy TAS-114 + S-1 Hazard Ratio
. Monotherapy p-value
Endpoint (n=61) (95% CiI)
(n=66)

Overall
Response Rate 19.7% 10.3% - -
(ORR)
Median
Progression-Free  3.65 months 4.17 months 1.16 (0.71-1.88) 0.2744
Survival (PFS)
Disease Control

80.3% 75.9% - -
Rate (DCR)
Median Overall

7.92 months 9.82 months 1.31(0.80-2.14) 0.1431

Survival (OS)

Data sourced from a Phase 2 study in patients with advanced NSCLC.

Table 2: Safety Profile of TAS-114 in Combination with S-
1 in Advanced NSCLC

The same phase 2 study also reported on the safety and tolerability of the combination therapy.

Adverse Event (Grade =3) TAS-114 + S-1 S-1 Monotherapy
Anemia Higher Incidence Lower Incidence
Skin Toxicities Higher Incidence Lower Incidence
All Treatment-Related AEs Higher Incidence Lower Incidence
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Qualitative summary from the safety findings of the Phase 2 study.

Table 3: Safety and Efficacy of TAS-114 in Combination
with S-1 in Advanced Solid Tumors (Phase )

A first-in-human phase 1 study established the maximum tolerated dose (MTD) and

recommended dose (RD) for the combination of TAS-114 and S-1 in patients with various

advanced solid tumors.

Parameter

Finding

Maximum Tolerated Dose (MTD)

TAS-114 200 mg/m?2 + S-1 36 mg/m?

Recommended Dose (RD)

TAS-114 240 mg/m2 + S-1 30 mg/m?2

Common Treatment-Related Adverse Events

Anemia, lymphocytopenia, leukopenia,

neutropenia, decreased appetite, rash, nausea,

pigmentation disorder.

Preliminary Efficacy

Partial Response (PR)

Observed in 10 patients (NSCLC, pancreatic
neuroendocrine tumor, gastric cancer,

gallbladder cancer).

Data from a Phase 1 dose-escalation study.

Table 4: Safety and Efficacy of TAS-114 in Combination
with Capecitabine in Advanced Solid Tumors (Phase I)

A phase | study evaluated the safety and MTD of TAS-114 in combination with capecitabine in

patients with advanced solid tumors, primarily colorectal and breast cancer.
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Parameter Finding

TAS-114 360 mg/m2 BID + capecitabine 380

Maximum Tolerated Dose (MTD)
mg/mz2 BID

Dose-Limiting Toxicities

Palmar-plantar erythrodysesthesia (Grade 2 and
3), rash (Grade 2), maculopapular rash (Grade
3).

Common Grade =3 Treatment-Emergent AEs

Anemia (19.2%), fatigue (7.7%), stomatitis
(6.7%), maculopapular rash (5.8%).

Preliminary Efficacy (Expansion Cohorts)

Partial Response (PR) 3.6% (2 patients)

Stable Disease (SD) for =6 weeks 32.7% (18 patients)

Data from a Phase 1 study of TAS-114 with capecitabine.

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the design of the clinical trials, the following diagrams
are provided.
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Caption: Mechanism of action of TAS-114 in combination with fluoropyrimidines.
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Caption: Generalized workflow for a randomized Phase 2 clinical trial of TAS-114.
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Experimental Protocols

Below are summarized methodologies for the key clinical trials cited in this guide.

Phase 2 Study of TAS-114 with S-1 in NSCLC
(NCT02855125)

o Study Design: A randomized, open-label, phase 2 study conducted internationally.

o Patient Population: Patients with advanced or metastatic NSCLC who had received at least
two prior therapies.

¢ Randomization: Patients were randomized 1:1 to receive either TAS-114 in combination with
S-1 or S-1 alone.

e Treatment Arms:
o Combination Arm: TAS-114 (400 mg) plus S-1 (30 mg/m?).
o Monotherapy Arm: S-1 (30 mg/m3).

e Primary Endpoint: Progression-free survival (PFS), assessed by an independent central
review.

e Secondary Endpoints: Overall survival (OS), overall response rate (ORR), disease control
rate (DCR), and safety.

» Efficacy Evaluation: Tumor response was evaluated according to Response Evaluation
Criteria in Solid Tumors (RECIST) version 1.1.

Phase 1 Study of TAS-114 with S-1 (First-in-Human)

o Study Design: A dose-escalation study with a 3+3 design to determine the MTD and RD.
» Patient Population: Patients with advanced solid tumors refractory to standard therapy.

o Dosing: TAS-114 was administered orally twice daily for 14 days, followed by a 7-day rest
period, in combination with S-1. The dose of TAS-114 was escalated from 5 mg/m? to 240
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mg/m?2.

o Primary Objectives: To assess the safety, determine the MTD, and establish the RD of the
combination.

o Evaluations: Safety, efficacy, and pharmacokinetics were evaluated. Dose-limiting toxicities
(DLTs) were assessed during the first treatment cycle.

Phase 1 Study of TAS-114 with Capecitabine
(NCT02025803)

o Study Design: A two-part study consisting of a dose-escalation phase to determine the MTD
and an expansion phase to further evaluate safety and preliminary efficacy at the MTD.

» Patient Population: Patients with advanced solid tumors for which no standard therapy was
available.

e Dosing: Patients received increasing doses of TAS-114 twice daily in combination with
capecitabine for 14 days, followed by a 7-day rest period (21-day cycle).

e Primary Objectives: To evaluate the safety and determine the MTD of the combination.

e Secondary Objectives: To assess pharmacokinetics and preliminary antitumor activity.

Conclusion

The combination of TAS-114 with fluoropyrimidine-based therapies, such as S-1 and
capecitabine, has demonstrated a manageable safety profile and signs of antitumor activity in
early-phase clinical trials. In a phase 2 study in advanced NSCLC, the addition of TAS-114 to
S-1 increased the overall response rate but did not translate into an improvement in
progression-free or overall survival, while increasing the incidence of certain adverse events.
The therapeutic index of TAS-114 in combination therapy, therefore, requires further
investigation to identify patient populations and combination strategies that can maximize the
clinical benefit of its dual dUTPase and DPD inhibitory mechanism. The preclinical rationale for
improving the therapeutic window is strong, but optimizing its application in the clinical setting
remains a key challenge.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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